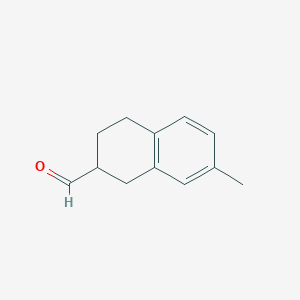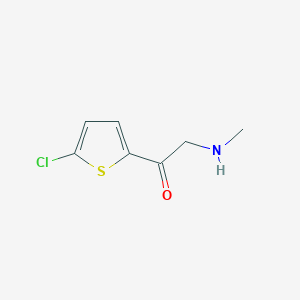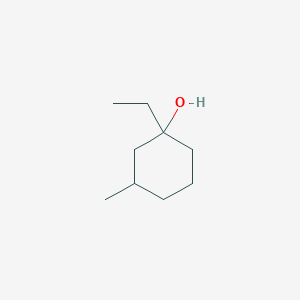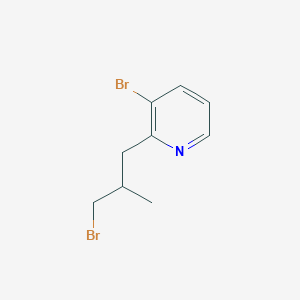
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring, with one of the bromine atoms located at the 3-position and the other attached to a 2-methylpropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(3-bromo-2-methylpropyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Applications De Recherche Scientifique
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to various receptors or enzymes. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the additional bromine atom on the 2-methylpropyl group.
2-Bromo-3-methylpyridine: Has a different substitution pattern on the pyridine ring.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of the 2-methylpropyl group.
Uniqueness
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is unique due to the presence of two bromine atoms and the specific substitution pattern on the pyridine ring
Propriétés
Formule moléculaire |
C9H11Br2N |
|---|---|
Poids moléculaire |
293.00 g/mol |
Nom IUPAC |
3-bromo-2-(3-bromo-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11Br2N/c1-7(6-10)5-9-8(11)3-2-4-12-9/h2-4,7H,5-6H2,1H3 |
Clé InChI |
YEGQUALLCOAJSN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC=N1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



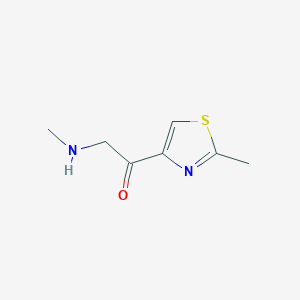
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
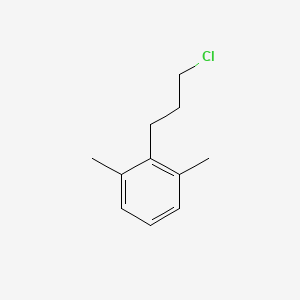
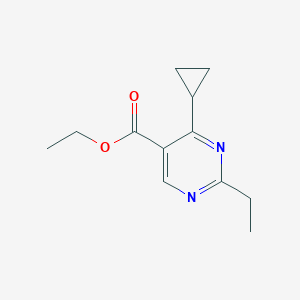
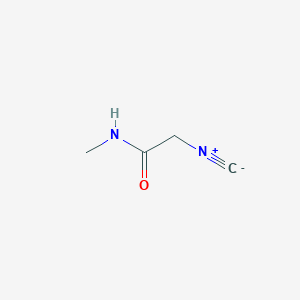
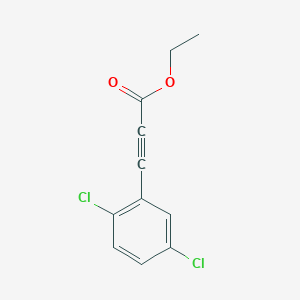


![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)
